Potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2) (IC50 values are 29 and 1300 nM for ALDH2 and ALDH1, respectively). Exhibits anxiolytic effects in rat models.
CVT-10216 is a Potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2) (IC50 values are 29 and 1300 nM for ALDH2 and ALDH1, respectively). CVT-10216 increases acetaldehyde after alcohol gavage and inhibits 2-bottle choice alcohol intake in heavy drinking rodents, including deprivation-induced drinking. Moreover, CVT-10216 also prevents operant self-administration and eliminates cue-induced reinstatement of alcohol seeking even when alcohol is not available (i.e., no acetaldehyde). Alcohol stimulates DA release in the NAc, which is thought to contribute to increased drinking and relapse in alcoholism. CVT-10216 prevents alcohol-induced increases in NAc DA without changing basal levels.
CVT-10216
CAS No.: 1005334-57-5
Cat. No.: VC0524580
Molecular Formula: C24H19NO7S
Molecular Weight: 465.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005334-57-5 |
|---|---|
| Molecular Formula | C24H19NO7S |
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | 3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid |
| Standard InChI | InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28) |
| Standard InChI Key | YYOOFJZTRCPVFD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O |
| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of CVT-10216
Molecular Characteristics
CVT-10216 (CAS No. 1005334-57-5) has a molecular weight of 465.48 g/mol and the empirical formula C₂₄H₁₉NO₇S . Its structure was optimized based on the co-crystal structure of ALDH2 and daidzin, a natural isoflavone, to enhance binding affinity and selectivity . The compound’s reversible inhibition mechanism distinguishes it from irreversible inhibitors like disulfiram, which cause adverse effects due to prolonged enzymatic blockade .
Table 1: Physicochemical Properties of CVT-10216
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₉NO₇S | |
| Molecular Weight | 465.48 g/mol | |
| Solubility in DMSO | 20 mg/mL (42.97 mM) | |
| Solubility in DMF | 25 mg/mL (53.71 mM) | |
| IC₅₀ (ALDH2) | 29 nM | |
| IC₅₀ (ALDH1) | 1.3 μM |
Pharmacological Mechanism and Selectivity
ALDH2 Inhibition Dynamics
CVT-10216 competitively inhibits ALDH2, the mitochondrial isoform responsible for oxidizing acetaldehyde to acetate. Its selectivity for ALDH2 over ALDH1 is >40-fold, minimizing off-target effects . Kinetic assays using formaldehyde (Km = 0.3 mM for ALDH2) and acetaldehyde (Km = 0.18 mM for ALDH1) confirmed reversible binding, with inhibition persisting only during drug presence . This contrasts with disulfiram, which forms a covalent adduct with ALDH2, causing irreversible inactivation .
Impact on Acetaldehyde and Dopamine Signaling
In vivo, CVT-10216 (15 mg/kg, i.p.) elevates plasma acetaldehyde levels 5-fold after ethanol gavage (2 g/kg), peaking at 60–90 minutes . Concurrently, it blocks ethanol-induced dopamine (DA) release in the nucleus accumbens (NAc), a key mechanism driving alcohol reinforcement . By preventing DA surges without altering basal levels, CVT-10216 disrupts the neurochemical reward pathway associated with alcohol consumption .
| Model | Dose (mg/kg) | Effect Size | Outcome Measure | Source |
|---|---|---|---|---|
| FH rats (two-bottle) | 15 | 70% ↓ | Ethanol preference | |
| iP rats (operant) | 3.75 | 60% ↓ | Lever presses | |
| LE rats (operant) | 7.5 | 40% ↓ | Ethanol intake (g/kg) |
Prevention of Relapse
CVT-10216 abolishes cue-induced reinstatement of alcohol seeking in abstinent iP rats. At 3.75 mg/kg, it reduces active lever presses by 85% during reinstatement sessions, comparable to naltrexone but without aversive side effects . This suggests utility in preventing relapse, a major challenge in AUD treatment.
Anxiolytic Properties and Mechanisms
Anxiety Models and Efficacy
CVT-10216 exhibits broad anxiolytic effects in rodents:
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Endogenous anxiety: Increases social interaction time in naïve FH rats by 2-fold at 15 mg/kg .
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Alcohol withdrawal anxiety: Prophylactic administration (7.5 mg/kg) prevents anxiety during repeated withdrawal cycles .
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Restraint stress: Reverses stress-induced social avoidance at 15 mg/kg .
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DMCM-induced anxiety: Counters anxiogenic effects of the benzodiazepine inverse agonist DMCM dose-dependently (3.75–15 mg/kg) .
Notably, it fails to counteract anxiety induced by the 5-HT₂C agonist mCPP, implicating GABAergic rather than serotonergic pathways in its anxiolytic action .
GABA-Benzodiazepine System Involvement
Clinical Implications and Future Directions
CVT-10216’s dual action—reducing alcohol reinforcement via acetaldehyde accumulation and alleviating anxiety via GABAergic modulation—positions it as a unique candidate for AUD with comorbid anxiety disorders. Phase I trials should assess safety in humans, particularly acetaldehyde-related flushing and cardiovascular effects. Combining CVT-10216 with cognitive-behavioral therapy could enhance relapse prevention by addressing both physiological and psychological aspects of addiction.
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